molecular formula C23H22FN3O3 B2654031 N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872849-07-5

N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2654031
CAS No.: 872849-07-5
M. Wt: 407.445
InChI Key: NNFGNVWEHBLXET-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic indole derivative intended for research and development purposes. Indole-based compounds are a significant area of investigation in medicinal chemistry, often explored for their potential biological activities and as key intermediates in the synthesis of more complex molecules (PMC). This product is provided as a high-purity material to support early-stage scientific research. As a novel chemical entity, its specific mechanism of action and full pharmacological profile are subjects for ongoing investigation. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols should always be followed when handling this material.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c24-17-9-7-16(8-10-17)13-25-23(30)22(29)19-14-27(20-6-2-1-5-18(19)20)15-21(28)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFGNVWEHBLXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on current research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the use of indole derivatives and acetamides. The compound's structure indicates it may possess significant interactions with biological targets due to the presence of both fluorobenzyl and pyrrolidine moieties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing similar structural motifs have shown promising cytotoxic effects against various cancer cell lines. A notable study reported that phenoxy derivatives exhibited an average IC50 value of approximately 13 μM against multiple cancer types, indicating significant cytotoxic activity .

Table 1: Cytotoxic Activity of Related Compounds

CompoundIC50 (μM)Cancer Cell Line
Compound 113HCT116
Compound 215MCF7
N-(4-fluorobenzyl)-...TBDTBD

The proposed mechanism for the anticancer activity of compounds related to this compound includes the inhibition of HIF-1α mediated pathways, which are crucial in tumor progression and hypoxia response . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, compounds with similar structures have been investigated for neuroprotective effects. Some derivatives have been evaluated as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. These compounds demonstrated significant inhibition rates against acetylcholinesterase, suggesting potential therapeutic applications in neuroprotection .

Case Studies

A specific study involving a related compound showcased its efficacy in reducing tumor size in vivo models. The compound was administered at varying dosages, revealing a dose-dependent response in tumor suppression. The study concluded that the compound's ability to modulate key signaling pathways was integral to its anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name Key Structural Differences vs. Target Compound Pharmacological Activity/Notes References
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}thio)acetamide Piperidinyl (6-membered) vs. pyrrolidinyl (5-membered); thioacetamide vs. oxoacetamide Unreported activity; thioether may alter metabolism
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) 4-Chlorobenzyl substituent; pyridin-4-yl terminal group Potent tubulin inhibitor; preclinical development
N-(4-Fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide Pyridazinyl core; methoxyphenyl substitution Unreported activity; enhanced solubility possible
FUB-144: 1-(4-fluorobenzyl)-1H-indol-3-ylmethanone Tetramethylcyclopropyl ketone instead of oxoacetamide chain Synthetic cannabinoid receptor agonist
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide Ethyl and methoxy substituents on indole; 4-methoxyphenyl group Unreported activity; increased lipophilicity
Key Observations:
  • Pyrrolidinyl vs. The thioacetamide group in this analog may improve metabolic stability compared to the oxoacetamide linkage .
  • Halogen Effects : Replacement of the 4-fluorobenzyl group with 4-chlorobenzyl (as in D-24851) enhances tubulin inhibition, suggesting halogen size and electronegativity critically influence activity .

Pharmacological and Physicochemical Trends

  • Synthetic Cannabinoids: Fluorobenzyl-indole derivatives like FUB-144 prioritize ketone or carboxamide linkers for cannabinoid receptor binding, diverging from the target compound’s pyrrolidinyl-acetamide design .
  • Solubility and Bioavailability : Methoxy groups (e.g., in and ) improve aqueous solubility but may reduce blood-brain barrier permeability compared to halogenated analogs.

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